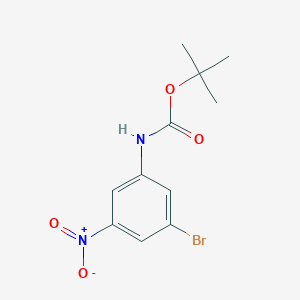
Tert-butyl (3-bromo-5-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-bromo-5-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-5-nitrophenyl)carbamate typically involves the reaction of 3-bromo-5-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to form the desired carbamate product .
Industrial Production Methods: Industrial production methods for tert-butyl N-(3-bromo-5-nitrophenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(3-bromo-5-nitrophenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of the corresponding aniline derivative.
Oxidation: Formation of various oxidized products depending on the conditions used.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-bromo-5-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, tert-butyl N-(3-bromo-5-nitrophenyl)carbamate is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the bromine and nitro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-(4-bromo-3-nitrophenyl)carbamate
- tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Comparison:
- tert-Butyl N-(4-bromo-3-nitrophenyl)carbamate: Similar structure but with different substitution pattern on the phenyl ring, leading to different reactivity and applications.
- tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: Contains a pyrimidine ring instead of a phenyl ring, which can affect its biological activity and chemical properties.
- tert-Butyl N-(3-bromopropyl)carbamate: Has a different alkyl chain length, influencing its solubility and reactivity .
Conclusion
tert-Butyl N-(3-bromo-5-nitrophenyl)carbamate is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. The compound’s potential in medicinal chemistry and industrial applications further highlights its importance.
Properties
Molecular Formula |
C11H13BrN2O4 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-4-7(12)5-9(6-8)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChI Key |
VDEOXWZOKHITAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


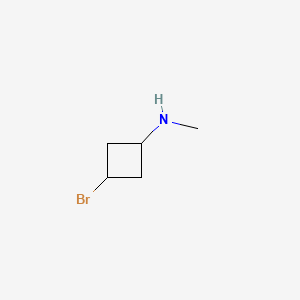
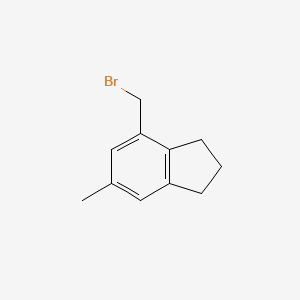
![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
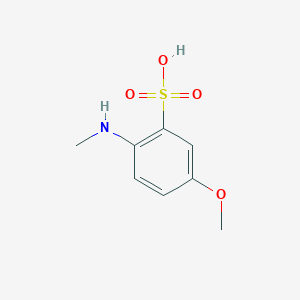
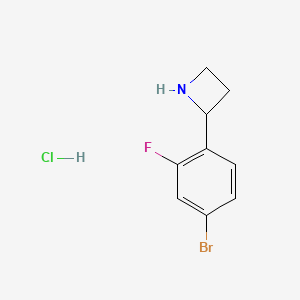
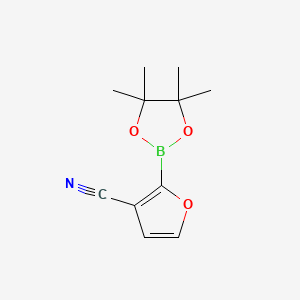
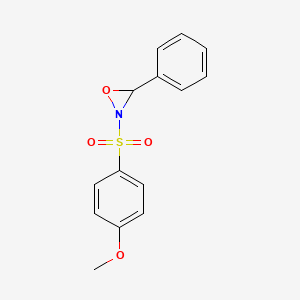
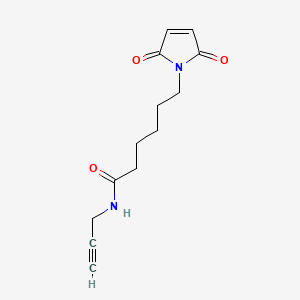
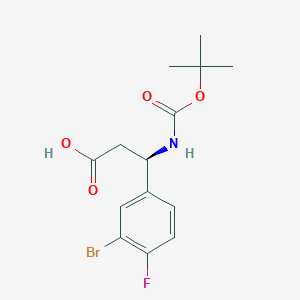
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)
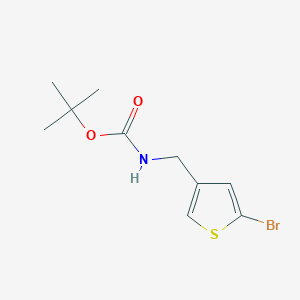
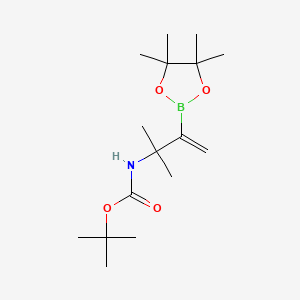
amine](/img/structure/B13488948.png)
![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)
